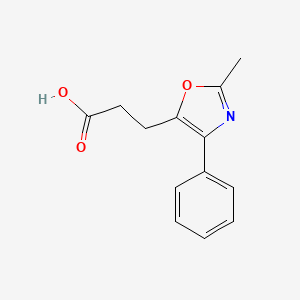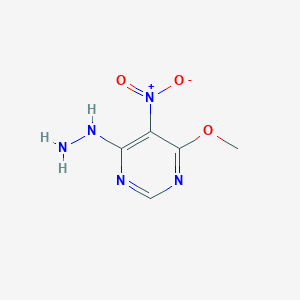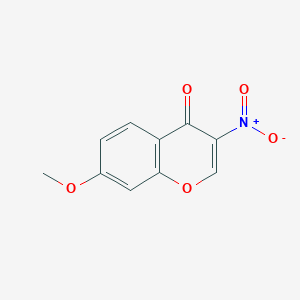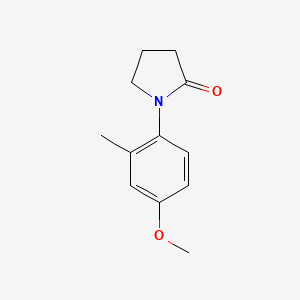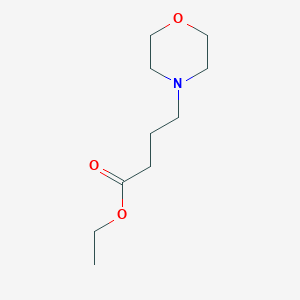
ethyl 4-morpholinobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-morpholinobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a morpholine ring attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 4-morpholinobutanoate can be synthesized through a multi-step process involving the reaction of morpholine with butanoic acid derivatives. One common method involves the esterification of 4-(morpholin-4-yl)butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-(morpholin-4-YL)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-morpholinobutanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the morpholine ring under basic conditions.
Major Products Formed
Oxidation: 4-(morpholin-4-yl)butanoic acid.
Reduction: 4-(morpholin-4-yl)butanol.
Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.
Scientific Research Applications
ethyl 4-morpholinobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-(morpholin-4-YL)butanoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active morpholine derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
ethyl 4-morpholinobutanoate can be compared with other similar compounds, such as:
Methyl 4-(morpholin-4-yl)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(piperidin-4-yl)butanoate: Contains a piperidine ring instead of a morpholine ring.
Ethyl 4-(thiomorpholin-4-yl)butanoate: Contains a thiomorpholine ring, where the oxygen atom in morpholine is replaced by sulfur.
The uniqueness of ethyl 4-(morpholin-4-YL)butanoate lies in its specific morpholine ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
88217-57-6 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 4-morpholin-4-ylbutanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)4-3-5-11-6-8-13-9-7-11/h2-9H2,1H3 |
InChI Key |
UTMWNSLNGASJOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1CCOCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
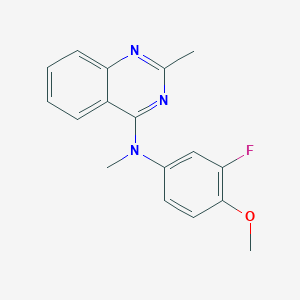
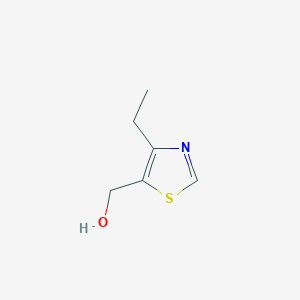
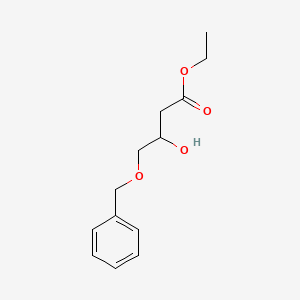
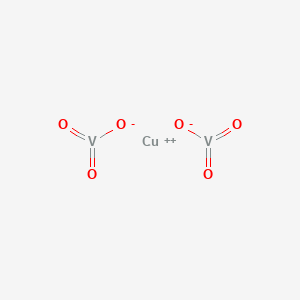
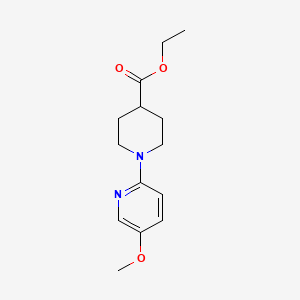
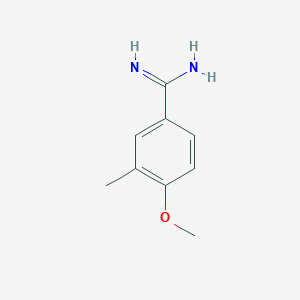
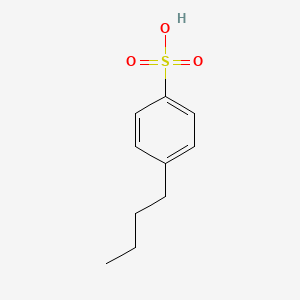
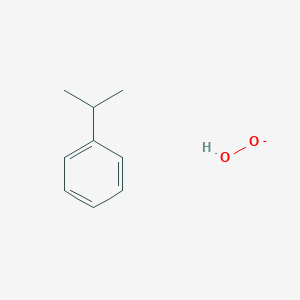
![2'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8739140.png)
